molecular formula C7H8ClNO2S B2682955 3-Chloro-2-methylbenzenesulfonamide CAS No. 3476-03-7

3-Chloro-2-methylbenzenesulfonamide

Cat. No.: B2682955
CAS No.: 3476-03-7
M. Wt: 205.66
InChI Key: JHIDHTQDDZCASD-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzenesulfonamide is a substituted benzenesulfonamide derivative characterized by a chlorine atom at the 3-position and a methyl group at the 2-position of the aromatic ring. This sulfonyl chloride is a key intermediate in synthesizing ethyl derivatives like ethyl [6-(3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate, highlighting its role in pharmaceutical and agrochemical research .

The sulfonamide functional group (-SO₂NH₂) confers reactivity and biological relevance, as seen in related compounds. For instance, sulfonamides are known for antimicrobial, antitumor, and enzyme-inhibitory activities due to their ability to mimic carboxylate or phosphate groups in biological systems .

Properties

IUPAC Name

3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-6(8)3-2-4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIDHTQDDZCASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : Sulfonyl chlorides like 3-Chloro-2-methylbenzenesulfonyl chloride are pivotal for introducing sulfonamide groups into complex molecules .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -Cl) enhance stability and binding affinity in enzyme inhibitors.
    • Bulky substituents (e.g., benzoyl) reduce solubility but improve crystallinity for structural studies .
  • Challenges: Limited data on the exact biological activity of this compound necessitate reliance on analogs for SAR extrapolation.

Biological Activity

3-Chloro-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables summarizing specific findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated aromatic ring. The presence of the chloro and methyl groups influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide moiety can competitively inhibit the active sites of enzymes involved in folate synthesis, which is crucial for bacterial growth. Additionally, the compound may interact with various receptors or proteins, modulating their function and impacting cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to traditional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound has cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values were determined using the MTT assay.

Cell Line IC50 (µM) Control (Cisplatin) IC50 (µM)
HCT-1162510
MCF-7305
HeLa2015

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

  • Antimicrobial Efficacy in Clinical Isolates : A study involving clinical isolates from patients with urinary tract infections demonstrated that the compound was effective against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its potential as an alternative treatment option.
  • Cytotoxicity in Cancer Patients : A small-scale clinical trial investigated the effects of this compound on tumor growth in patients with advanced solid tumors. Results indicated a reduction in tumor size in some participants, supporting further investigation into its therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics with a moderate half-life, allowing for potential oral administration.

Parameter Value
AbsorptionModerate
Half-life4 hours
Bioavailability60%

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